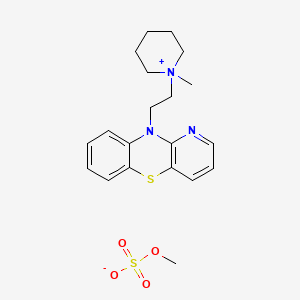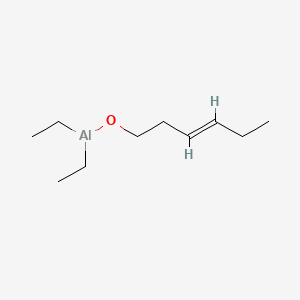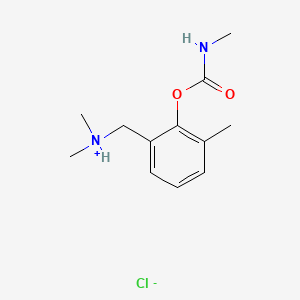
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride typically involves the reaction of N-methylcarbamic acid with 2-dimethylaminomethyl-6-methylphenol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: Similar in structure but with different functional groups.
Carbamic acid, N,N-dimethyl-, 5-[2-(dimethylamino)ethoxy]-2-nitrophenyl ester, hydrochloride: Another related compound with distinct properties.
Uniqueness
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride is unique due to its specific ester and amine groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
63982-48-9 |
|---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
dimethyl-[[3-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-6-5-7-10(8-14(3)4)11(9)16-12(15)13-2;/h5-7H,8H2,1-4H3,(H,13,15);1H |
InChI Key |
QKPBNYPBROVNPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C[NH+](C)C)OC(=O)NC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


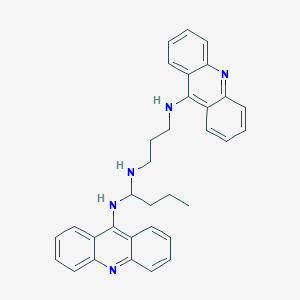
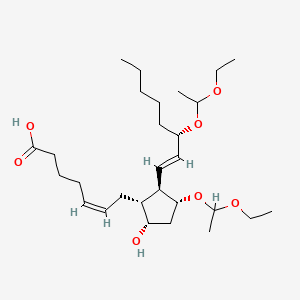
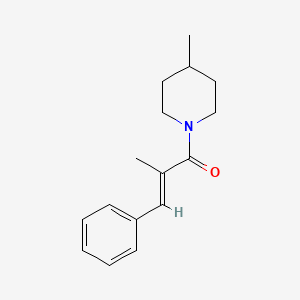
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
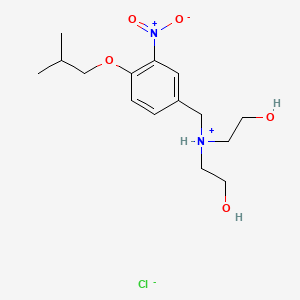
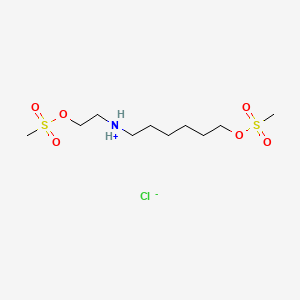

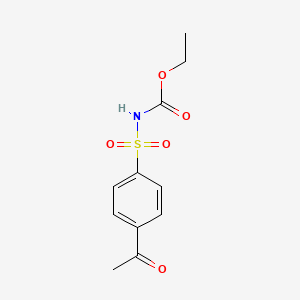
![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
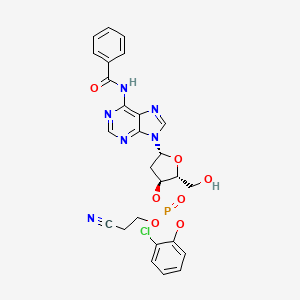
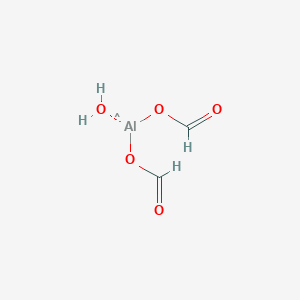
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
